ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate
Overview
Description
Ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate is a compound that features a benzodioxole ring, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with 1,3-benzodioxole, which undergoes a series of reactions to introduce the amino and ester functionalities.
Esterification: The ester group is introduced via esterification reactions, often using ethyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace the amino group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and can be used in various organic reactions.
Biology: The compound’s structural motif is found in many biologically active molecules, making it a valuable tool in the study of biochemical pathways and mechanisms.
Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals, contributing to the development of new materials and products.
Mechanism of Action
The mechanism of action of ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The amino group can form hydrogen bonds and ionic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole ring and has similar pharmacological properties.
1-(1,3-benzodioxol-5-yl)-2-methylpropanal: Another compound with a benzodioxole ring, used in fragrance and flavor industries.
Uniqueness
Ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester and amino functionalities allow for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-2-15-12(14)6-9(13)8-3-4-10-11(5-8)17-7-16-10/h3-5,9H,2,6-7,13H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMDNQXYGSSDHW-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC2=C(C=C1)OCO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=CC2=C(C=C1)OCO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401238678 | |
Record name | Ethyl (βR)-β-amino-1,3-benzodioxole-5-propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149520-08-1 | |
Record name | Ethyl (βR)-β-amino-1,3-benzodioxole-5-propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149520-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (βR)-β-amino-1,3-benzodioxole-5-propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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